molecular formula C8H6ClFN2 B2480757 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine CAS No. 2551120-32-0

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

Cat. No. B2480757
CAS RN: 2551120-32-0
M. Wt: 184.6
InChI Key: ZFCANFFVOGOJLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated pyrazoles often involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process has been demonstrated in the development of new 3-amino-4-fluoropyrazoles, which share similar synthetic pathways and chemical reactivity with 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (Surmont et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Tautomerism : 2-Hydroxypyrazolo[1,5-a]pyridine, a compound related to 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine, was synthesized and studied for its chemical behavior. It undergoes various reactions such as nitrosation, nitration, and bromination, indicating its reactive nature in chemical synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Fluorination and Derivatives

  • Synthesis of Fluorinated Derivatives : Fluorination of methyl esters of pyrazolo[1,5-a]pyridine derivatives led to the creation of 3-fluoropyrazolo[1,5-a]pyridines. This research demonstrates the potential for developing fluorinated derivatives of similar compounds (Alieva & Vorob’ev, 2020).

Photophysical Properties

  • Study of Substituents on Photophysical Properties : Pyrazolopyridine annulated heterocycles, including those with chloroethyl side chains, were synthesized. The study of substituents at certain positions revealed their impact on fluorescence properties, highlighting potential applications in materials science and photophysics (Patil, Shelar, & Toche, 2011).

Catalyzed Cyclization

  • Gold-Catalyzed and Iodine-Mediated Cyclization : Utilizing gold-catalyzed and iodine-mediated cyclization methods, pyrazolo[1,5-a]pyridines were synthesized, demonstrating the versatility of these compounds in complex chemical reactions (Wu, Yang, Hwang, & Wu, 2012).

Luminescence and Optical Properties

  • Synthesis of Luminogens with Aggregation-Induced Emission : Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission properties were developed. These findings are significant for the development of new fluorescent materials (Hsiao & Chu, 2021).

Supramolecular Synthons

  • Formation of Supramolecular Synthons : Research on 1,2,4-triazolo[1,5-a]pyridines revealed their ability to form diverse supramolecular synthons, which is crucial for pharmaceutical development and crystal engineering (Chai et al., 2019).

Safety and Hazards

The safety data sheet for 2-(Chloromethyl)pyridine hydrochloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . It is expected that many novel applications of pyrazolo[1,5-a]pyrimidines will be discovered in the future .

properties

IUPAC Name

2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCANFFVOGOJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CCl)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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